molecular formula C21H26N4O4S B4009829 N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-benzyloxamide

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-benzyloxamide

Cat. No.: B4009829
M. Wt: 430.5 g/mol
InChI Key: GHGICUCOBIUVFC-UHFFFAOYSA-N
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Description

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-benzyloxamide is a synthetic organic compound that features a piperazine ring substituted with a benzenesulfonyl group and an ethyl chain linked to a benzyloxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-benzyloxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Benzenesulfonyl Group: The piperazine ring is then substituted with a benzenesulfonyl group through nucleophilic substitution reactions.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, typically using ethyl halides.

    Formation of the Benzyloxamide Moiety: The final step involves the formation of the benzyloxamide group through amidation reactions, where the ethyl-piperazine intermediate is reacted with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-benzyloxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxamide moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxamide moiety would yield benzoic acid derivatives, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-benzyloxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-benzyloxamide involves its interaction with dopamine receptors. The compound binds to the D2 and D3 receptors, influencing their activity. This binding can either activate or inhibit the receptors, depending on the specific structure of the compound and its analogs . The presence of the benzenesulfonyl group and the piperazine ring plays a crucial role in determining the binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl]-N’-benzyloxamide
  • N-[2-[4-(methylsulfonyl)piperazin-1-yl]ethyl]-N’-benzyloxamide
  • N-[2-[4-(ethylsulfonyl)piperazin-1-yl]ethyl]-N’-benzyloxamide

Uniqueness

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-benzyloxamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the benzyloxamide moiety. These structural features contribute to its high binding affinity and selectivity for dopamine receptors, making it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-benzyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c26-20(21(27)23-17-18-7-3-1-4-8-18)22-11-12-24-13-15-25(16-14-24)30(28,29)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGICUCOBIUVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-benzyloxamide
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N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-benzyloxamide
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N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-benzyloxamide
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N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-benzyloxamide

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